

Application Notes and Protocols for the Hofmann Rearrangement in Amine Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement, also known as the Hofmann degradation, is a robust and widely utilized chemical reaction in organic synthesis for the conversion of primary amides into primary **amine**s with one less carbon atom.[1][2][3] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding **amine**.[1][4] Its significance lies in its ability to shorten a carbon chain and introduce an **amine** functionality, a common feature in a vast array of pharmaceuticals and biologically active molecules.[5] This application note provides a detailed overview of the Hofmann rearrangement, including its mechanism, diverse applications in drug development, and comprehensive experimental protocols.

Reaction Mechanism

The Hofmann rearrangement is a multi-step process that begins with the treatment of a primary amide with a halogen (typically bromine or chlorine) in the presence of a strong base, such as sodium hydroxide.[2][3][6] The key steps are:

• N-Halogenation: The reaction is initiated by the deprotonation of the primary amide by the base, forming an amide anion. This anion then acts as a nucleophile, attacking the halogen to form an N-haloamide intermediate.[6][7]

Methodological & Application

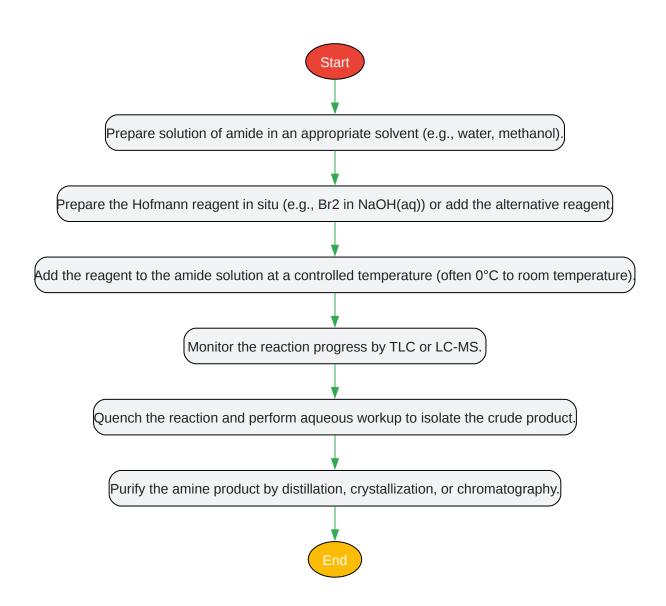




- Second Deprotonation: A second proton is abstracted from the nitrogen by the base, generating an N-haloamide anion.[1][6]
- Rearrangement: In the rate-determining step, the R group attached to the carbonyl carbon migrates to the nitrogen atom with the concurrent loss of the halide ion. This concerted rearrangement results in the formation of an isocyanate intermediate.[1][6]
- Hydrolysis: The isocyanate intermediate is then hydrolyzed by water. Nucleophilic attack of a
 hydroxide ion on the carbonyl carbon of the isocyanate forms a carbamic acid.[1][8]
- Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO2) to yield the primary amine.[1][6][9]









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